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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-5-ol

Cat. No.: B1279129 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 2,3-Dihydrobenzofuran-5-ol

This guide provides a comprehensive overview of the expected spectroscopic data for 2,3-
Dihydrobenzofuran-5-ol, tailored for researchers, scientists, and professionals in drug

development. The data presented herein is a combination of information derived from the

parent compound, 2,3-dihydrobenzofuran, and established spectroscopic principles for

phenolic compounds, as direct experimental data for this specific molecule is not readily

available in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule. The predicted ¹H and ¹³C NMR data for 2,3-Dihydrobenzofuran-5-ol are

detailed below.

Predicted ¹H NMR Data
The chemical shifts for the aromatic protons are predicted based on the known values for 2,3-

dihydrobenzofuran, with adjustments for the electron-donating effects of the hydroxyl group at

the C5 position. The phenolic proton's chemical shift can vary significantly based on solvent

and concentration[1][2].
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H-2 ~4.6 Triplet (t) ~8.5

H-3 ~3.2 Triplet (t) ~8.5

H-4 ~6.7 Doublet (d) ~8.2

H-6 ~6.6
Doublet of doublets

(dd)
~8.2, 2.3

H-7 ~6.8 Doublet (d) ~2.3

5-OH 4.0 - 8.0 Broad Singlet (br s) -

Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are based on the spectrum of 2,3-dihydrobenzofuran,

with substituent effects of the hydroxyl group applied to the aromatic carbons[3][4][5][6].

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~71

C-3 ~30

C-4 ~115

C-5 ~150

C-6 ~110

C-7 ~117

C-7a ~155

C-3a ~122

Experimental Protocol for NMR Spectroscopy
This protocol outlines a general procedure for acquiring high-quality NMR spectra.
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Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Dihydrobenzofuran-5-ol in 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm

NMR tube[7].

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

for chemical shifts (δ = 0.00 ppm)[7][8].

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition[9].

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Apply a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

To confirm the hydroxyl proton, a "D₂O shake" experiment can be performed. Add a drop

of D₂O to the NMR tube, shake, and re-acquire the spectrum. The peak corresponding to

the -OH proton will disappear or significantly diminish[1][8].

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A greater number of scans will be necessary compared to ¹H NMR to obtain a good signal-

to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate

software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The

spectrum for 2,3-Dihydrobenzofuran-5-ol is expected to show characteristic absorptions for

the phenolic hydroxyl group, the aromatic ring, and the ether linkage.

Predicted IR Data
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The vibrational frequencies are predicted based on characteristic values for phenols and

ethers[10].

Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

O-H Stretch (Phenolic) 3500 - 3200 Strong, Broad

C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Aliphatic) 2960 - 2850 Medium

C=C Stretch (Aromatic) 1600 - 1450 Medium-Strong

C-O Stretch (Phenolic) ~1230 Strong

C-O-C Stretch (Ether) ~1050 Strong

Experimental Protocol for FTIR Spectroscopy
A common and convenient method for obtaining an IR spectrum of a solid or liquid sample is

using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory (e.g., with a diamond or zinc selenide crystal)[11][12].

Background Scan: Before analyzing the sample, record a background spectrum of the empty

ATR crystal. This will be automatically subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid 2,3-Dihydrobenzofuran-5-ol directly

onto the ATR crystal. Ensure good contact between the sample and the crystal by applying

pressure with the built-in clamp.

Spectrum Acquisition:

Collect the spectrum over a typical range of 4000 to 400 cm⁻¹[13].

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
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Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands

corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural elucidation.

Predicted MS Data (Electron Ionization)
The molecular weight of 2,3-Dihydrobenzofuran-5-ol (C₈H₈O₂) is 136.15 g/mol . The

fragmentation pattern is predicted based on the stable benzofuran ring structure.

m/z (mass-to-charge ratio) Predicted Identity Notes

136 [M]⁺ Molecular Ion

135 [M-H]⁺ Loss of a hydrogen radical

108 [M-CO]⁺ Loss of carbon monoxide

107 [M-CHO]⁺ Loss of a formyl radical

77 [C₆H₅]⁺ Phenyl cation

Experimental Protocol for Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile

compounds.

Sample Preparation: Prepare a dilute solution of 2,3-Dihydrobenzofuran-5-ol in a volatile

organic solvent such as methanol or ethyl acetate (e.g., 1 mg/mL)[14].

Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or

time-of-flight analyzer)[15][16].

Gas Chromatography Parameters:
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Column: Use a non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm ID, 0.25

µm film thickness)[15][17].

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min[15].

Injector: Set the injector temperature to 250-280°C and use a splitless or split injection

mode[15][17].

Oven Program: A typical temperature program would be: start at 60°C, hold for 2 minutes,

ramp to 280°C at a rate of 10°C/min, and hold for 5-10 minutes[15].

Mass Spectrometry Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV[15].

Ion Source Temperature: 230°C[17].

Mass Range: Scan from m/z 40 to 500 amu.

Data Analysis: The resulting chromatogram will show a peak at a specific retention time for

the compound. The mass spectrum corresponding to this peak can be analyzed and

compared to spectral libraries for identification.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

2,3-Dihydrobenzofuran-5-ol.
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Workflow for Spectroscopic Analysis of 2,3-Dihydrobenzofuran-5-ol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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